2-Piperidineethanol, 1-methyl-

Description

The exact mass of the compound 2-Piperidineethanol, 1-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Piperidineethanol, 1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Piperidineethanol, 1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

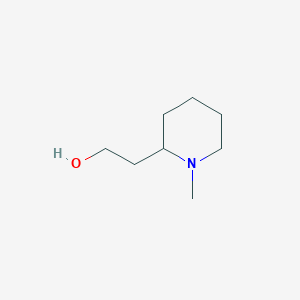

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpiperidin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-9-6-3-2-4-8(9)5-7-10/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMRRCXDBKEQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862134 | |

| Record name | 2-Piperidineethanol, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533-15-3 | |

| Record name | 1-Methyl-2-piperidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidineethanol, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperidineethanol, 1-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Piperidineethanol, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Piperidineethanol, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpiperidine-2-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Piperidineethanol, 1-methyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Piperidineethanol, 1-methyl-, a heterocyclic amine of interest in synthetic organic chemistry and pharmaceutical development. This document consolidates available data on its identity, physicochemical characteristics, synthesis, and safety profile, presented in a clear and accessible format for scientific professionals.

Chemical Identity and Structure

2-Piperidineethanol, 1-methyl-, also known by its synonyms 1-methyl-2-piperidineethanol and 2-(1-methylpiperidin-2-yl)ethanol, is a substituted piperidine derivative. Its structure features a piperidine ring N-methylated at position 1 and substituted with a 2-hydroxyethyl group at position 2.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(1-methylpiperidin-2-yl)ethanol |

| CAS Number | 533-15-3[1] |

| Molecular Formula | C₈H₁₇NO[1] |

| Molecular Weight | 143.23 g/mol [1] |

| InChI | InChI=1S/C8H17NO/c1-9-6-3-2-4-8(9)5-7-10/h8,10H,2-7H2,1H3[1] |

| InChIKey | OVMRRCXDBKEQIU-UHFFFAOYSA-N[1] |

| Canonical SMILES | CN1CCCCC1CCO |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of 2-Piperidineethanol, 1-methyl-.

Table 2: Physicochemical Data

| Property | Value | Source |

| Boiling Point | 82-84 °C (at 19 Torr) | [2] |

| Density | 0.98 g/cm³ (at 20°C) | [2] |

| Refractive Index | 1.48 (at 20°C) | [2] |

| Flash Point | 106 °C | [2] |

| pKa | 15.15 ± 0.10 (Predicted) | [2] |

| LogP | 0.3-1.139 (at 25°C and pH 6-10.4) | [2] |

| Vapor Pressure | 3.62-5.08 Pa (at 20-25°C) | [3] |

| pH | 11.2 (50g/l, H₂O, 20℃) | [3] |

Synthesis and Reactivity

2-Piperidineethanol, 1-methyl- is primarily known as a synthetic intermediate. For instance, it is a known intermediate in the synthesis of the antipsychotic drug Thioridazine and in the preparation of certain kinase inhibitors.[2][3]

While direct, detailed experimental protocols for its synthesis are not extensively published, a plausible and common method involves the N-methylation of 2-piperidineethanol. This can be achieved through various established methods for amine alkylation. One such general approach is reductive amination.

General Experimental Protocol: N-methylation of 2-Piperidineethanol

This protocol describes a general procedure for the synthesis of 2-Piperidineethanol, 1-methyl- via reductive amination of 2-piperidineethanol.

Materials:

-

2-Piperidineethanol

-

Formaldehyde (37% aqueous solution)

-

Formic acid

-

Sodium hydroxide (for basification)

-

Diethyl ether or other suitable organic solvent (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-piperidineethanol in a suitable solvent.

-

Add an equimolar amount of aqueous formaldehyde solution to the flask.

-

Slowly add formic acid to the reaction mixture. The reaction is typically exothermic.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and basify with a sodium hydroxide solution to a pH greater than 10.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) multiple times.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure 2-Piperidineethanol, 1-methyl-.

References

An In-depth Technical Guide to 1-methyl-2-piperidineethanol (CAS 533-15-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-2-piperidineethanol (CAS 533-15-3), a key chemical intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, outlines its primary synthetic route, and discusses its significant role as a precursor to the antipsychotic agent Thioridazine. Due to its principal application as a synthetic building block, information regarding its direct biological activity and specific signaling pathway interactions is limited. The focus of this guide is therefore on its chemical characteristics, synthesis, and its pivotal role in the production of pharmacologically active compounds. General toxicological considerations for piperidine derivatives are also briefly addressed.

Chemical and Physical Properties

1-methyl-2-piperidineethanol is a heterocyclic compound featuring a piperidine ring substituted with a methyl group on the nitrogen atom and an ethanol group at the second position. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 533-15-3 | |

| Molecular Formula | C₈H₁₇NO | |

| Molecular Weight | 143.23 g/mol | |

| IUPAC Name | 2-(1-methylpiperidin-2-yl)ethanol | |

| Boiling Point | 82-84 °C at 19 Torr | |

| Density | 0.98 g/cm³ at 20 °C | |

| Flash Point | 106 °C | |

| Toxicity | LD50 orally in Rabbit: 1800 mg/kg |

Synthesis of 1-methyl-2-piperidineethanol

The primary synthetic route to 1-methyl-2-piperidineethanol involves a multi-step process starting from 2-picoline. The key transformations include the reaction of 2-picoline with formaldehyde to yield 2-pyridineethanol, followed by methylation of the pyridine nitrogen and subsequent catalytic hydrogenation of the pyridine ring to the piperidine ring.

Experimental Protocol: Synthesis of 2-Pyridineethanol from 2-Picoline

This step involves the base-catalyzed condensation of 2-picoline with formaldehyde.

Materials:

-

2-Picoline

-

Formaldehyde (37% aqueous solution)

-

Base catalyst (e.g., sodium hydroxide)

-

Solvent (e.g., ethanol)

-

Hydrochloric acid (for neutralization)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a reaction flask equipped with a stirrer and a condenser, dissolve 2-picoline in ethanol.

-

Add the base catalyst to the solution and stir.

-

Slowly add the aqueous formaldehyde solution to the reaction mixture while maintaining the temperature.

-

After the addition is complete, heat the mixture to reflux for a specified period to drive the reaction to completion.

-

Cool the reaction mixture to room temperature and neutralize with hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain crude 2-pyridineethanol.

-

Purify the crude product by distillation under reduced pressure.

Experimental Protocol: Synthesis of 1-methyl-2-piperidineethanol

This two-step process involves the methylation of 2-pyridineethanol followed by the reduction of the pyridinium salt.

Materials:

-

2-Pyridineethanol

-

Methylating agent (e.g., methyl iodide or dimethyl sulfate)

-

Solvent (e.g., acetone or acetonitrile)

-

Hydrogenation catalyst (e.g., Platinum(IV) oxide, Palladium on carbon)

-

Hydrogen gas source

-

Solvent for hydrogenation (e.g., ethanol, water)

-

Base (e.g., sodium bicarbonate for workup)

Procedure:

Step 1: Methylation of 2-Pyridineethanol

-

Dissolve 2-pyridineethanol in a suitable solvent such as acetone in a reaction flask.

-

Add the methylating agent (e.g., methyl iodide) dropwise to the solution at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete, which can be monitored by techniques like TLC.

-

The product, 2-(2-hydroxyethyl)-1-methylpyridinium iodide, will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with a small amount of cold solvent.

-

Dry the product under vacuum.

Step 2: Catalytic Hydrogenation to 1-methyl-2-piperidineethanol

-

In a high-pressure hydrogenation apparatus, dissolve the 2-(2-hydroxyethyl)-1-methylpyridinium iodide in a suitable solvent like ethanol or water.

-

Add the hydrogenation catalyst (e.g., Platinum(IV) oxide).

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the reaction mixture to the appropriate temperature and stir vigorously.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent.

-

Dry the organic extract over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the resulting 1-methyl-2-piperidineethanol by vacuum distillation.

Role in Pharmaceutical Synthesis: Precursor to Thioridazine

The primary significance of 1-methyl-2-piperidineethanol lies in its role as a key intermediate in the synthesis of Thioridazine, a first-generation antipsychotic drug. Thioridazine belongs to the phenothiazine class of drugs and exerts its therapeutic effects primarily by blocking dopamine D1 and D2 receptors in the brain. It also exhibits α-adrenergic blocking activity.

The synthesis of Thioridazine involves the alkylation of 2-(methylthio)phenothiazine with a reactive derivative of 1-methyl-2-piperidineethanol, typically 2-(2-chloroethyl)-1-methylpiperidine.

Synthesis of Thioridazine from 1-methyl-2-piperidineethanol

A detailed experimental protocol for the industrial synthesis of Thioridazine is proprietary. However, the general chemical transformation involves the following steps:

-

Conversion of the hydroxyl group: The ethanol hydroxyl group of 1-methyl-2-piperidineethanol is converted into a better leaving group, typically a chloride, to facilitate the subsequent alkylation reaction. This is often achieved using reagents like thionyl chloride.

-

Alkylation of 2-(methylthio)phenothiazine: The resulting 2-(2-chloroethyl)-1-methylpiperidine is then reacted with 2-(methylthio)phenothiazine in the presence of a strong base (e.g., sodium amide) in a suitable solvent (e.g., xylene) at elevated temperatures to yield Thioridazine.[1]

Biological Activity and Signaling Pathways

There is a lack of specific studies on the intrinsic biological activity or the direct interaction of 1-methyl-2-piperidineethanol with biological signaling pathways. Its pharmacological relevance is predominantly indirect, as a precursor to Thioridazine.

The biological activity of Thioridazine is well-documented and involves the antagonism of several neurotransmitter receptors:

-

Dopamine Receptors (D1 and D2): Blockade of these receptors in the mesolimbic and mesocortical pathways of the brain is believed to be the primary mechanism for its antipsychotic effects.

-

Alpha-Adrenergic Receptors: Antagonism at these receptors can lead to side effects such as orthostatic hypotension.

-

Other Receptors: Thioridazine also has effects on other receptors, contributing to its overall pharmacological profile and side effects.

Toxicology and Safety

Specific toxicological data for 1-methyl-2-piperidineethanol is limited. The oral LD50 in rabbits is reported to be 1800 mg/kg. As a piperidine derivative, it should be handled with appropriate precautions. Piperidine itself is a corrosive and toxic compound that can cause irritation to the skin, eyes, and respiratory tract.[2] Chronic exposure to some piperidine derivatives has been associated with various adverse health effects.[3] Standard laboratory safety protocols, including the use of personal protective equipment, should be strictly followed when handling 1-methyl-2-piperidineethanol.

Visualizations

Synthesis Pathway of 1-methyl-2-piperidineethanol

References

An In-depth Technical Guide to N-methylpiperidine-2-ethanol

This technical guide provides a comprehensive overview of N-methylpiperidine-2-ethanol, a heterocyclic compound of interest in pharmaceutical synthesis. The document details its physicochemical properties, outlines a general synthetic protocol, and illustrates its role as a key intermediate in the development of kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical and Quantitative Data

N-methylpiperidine-2-ethanol is a substituted piperidine derivative with a primary alcohol functional group. Its key quantitative properties are summarized below for reference.

| Property | Value | Reference |

| Molecular Weight | 143.23 g/mol | [1][2][3][4][5][6] |

| Molecular Formula | C8H17NO | [1][2][3][4][7] |

| CAS Number | 533-15-3 | [1][2][7] |

| Boiling Point | 82-84 °C at 19 Torr | [3][4] |

| Density | 0.98 g/cm³ (at 20°C) | [3][4][5] |

| Refractive Index | 1.48 (at 20°C) | [3][4][5] |

| Flash Point | 106 °C | [3] |

| pKa | 15.15 ± 0.10 (Predicted) | [3][4] |

| LogP | 0.3-1.139 (at 25°C, pH 6-10.4) | [3][4] |

| Appearance | White powder or colorless liquid | [5][7] |

Experimental Protocols

The following sections describe generalized experimental procedures relevant to the synthesis and analysis of N-methylpiperidine-2-ethanol.

1. Synthesis via Catalytic Hydrogenation of 2-Pyridineethanol

A common route to piperidine ethanols involves the catalytic hydrogenation of their corresponding pyridine precursors.[8] The N-methyl derivative can be formed as a byproduct in this reaction or synthesized deliberately.[8][9]

-

Reaction Setup: A solution of 2-pyridineethanol is prepared in a suitable solvent, such as methanol or ethanol, within a high-pressure reaction vessel (e.g., a Fisher-Porter bottle).[10]

-

Catalyst Addition: A hydrogenation catalyst, such as palladium on carbon (Pd/C) or a noble metal catalyst like ruthenium or rhodium, is added to the reactor.[8][9][10]

-

Hydrogenation: The vessel is sealed and charged with hydrogen gas to a pressure of at least 500 psig, with 1000 psig being preferable.[8] The reaction mixture is agitated and heated to a temperature between 90°C and 120°C.[8][9] The reaction proceeds until hydrogen uptake ceases.

-

Work-up and Isolation: After cooling and venting the reactor, the catalyst is removed by vacuum filtration.[8] The filtrate is then subjected to distillation to isolate the N-methylpiperidine-2-ethanol product.

-

N-Methylation: While N-methylation can occur as a side reaction, specific N-alkylation steps can be employed on 2-piperidineethanol to yield the target compound with higher selectivity.

2. Analytical Characterization

The purity and identity of the synthesized N-methylpiperidine-2-ethanol are typically confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final product, often with a minimum purity specification of 98%.[7]

Synthetic Utility and Workflow

N-methylpiperidine-2-ethanol serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds.[11] Notably, it is a precursor for thioridazine and is utilized in the preparation of imidazolopyridines and imidazolopyrazines, which have been identified as inhibitors of Salt-Inducible Kinase (SIK).[1][3][4]

The logical workflow from the starting material to the final application is depicted in the diagram below.

Caption: Synthetic pathway of N-methylpiperidine-2-ethanol.

References

- 1. N-METHYLPIPERIDINE-2-ETHANOL | 533-15-3 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N-METHYLPIPERIDINE-2-ETHANOL CAS#: 533-15-3 [amp.chemicalbook.com]

- 4. N-METHYLPIPERIDINE-2-ETHANOL Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Cas 533-15-3,N-METHYLPIPERIDINE-2-ETHANOL | lookchem [lookchem.com]

- 6. 2-Piperidineethanol, 1-methyl- | C8H17NO | CID 98085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. watsonnoke.com [watsonnoke.com]

- 8. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]

- 9. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. watson-int.com [watson-int.com]

physical and chemical properties of 2-(1-methylpiperidin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-methylpiperidin-2-yl)ethanol is a heterocyclic organic compound featuring a piperidine ring substituted with a methyl group at the nitrogen atom and an ethanol group at the 2-position. Its chemical structure and properties make it a significant intermediate in the synthesis of various pharmaceutical compounds, most notably the antipsychotic drug thioridazine.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(1-methylpiperidin-2-yl)ethanol, alongside available information on its synthesis and analysis. It is important to note that while its role as a synthetic precursor is established, detailed experimental protocols and direct biological activity data for this specific molecule are limited in publicly available literature.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of 2-(1-methylpiperidin-2-yl)ethanol.

| Property | Value | Source |

| IUPAC Name | 2-(1-methylpiperidin-2-yl)ethanol | N/A |

| CAS Number | 533-15-3 | N/A |

| Molecular Formula | C₈H₁₇NO | N/A |

| Molecular Weight | 143.23 g/mol | N/A |

| Boiling Point | 82-84 °C at 19 Torr | N/A |

| Density | 0.98 g/cm³ (at 20 °C) | N/A |

| Refractive Index | 1.48 (at 20 °C) | N/A |

| Flash Point | 106 °C | N/A |

| pKa (Predicted) | 15.15 ± 0.10 | N/A |

| LogP (Predicted) | 0.3 - 1.139 (at 25 °C and pH 6-10.4) | N/A |

Synthesis and Purification

A plausible synthetic workflow, inferred from the synthesis of related compounds, is outlined below.

Purification of the final product would likely be achieved through distillation under reduced pressure to remove unreacted starting materials and byproducts.

Analytical Methods

Specific, validated analytical methods for 2-(1-methylpiperidin-2-yl)ethanol are not detailed in the available literature. However, standard analytical techniques for compounds of this nature would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Would be used to confirm the presence of the N-methyl group (singlet), the protons on the piperidine ring, and the protons of the ethanol side chain. The chemical shifts and coupling patterns would provide detailed structural information.

-

¹³C NMR: Would show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

While specific spectral data for 2-(1-methylpiperidin-2-yl)ethanol is not published, the expected chemical shifts can be predicted based on similar structures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS would be a suitable method for the separation and identification of 2-(1-methylpiperidin-2-yl)ethanol.

-

Gas Chromatography (GC): A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would likely be used to separate the compound from a mixture. The retention time would be a key identifier.

-

Mass Spectrometry (MS): Following separation by GC, mass spectrometry would provide a fragmentation pattern unique to the molecule, allowing for its definitive identification and confirmation of its molecular weight.

A general experimental workflow for the analysis of a sample containing 2-(1-methylpiperidin-2-yl)ethanol is depicted below.

Biological Activity and Signaling Pathways

There is currently no direct evidence in the scientific literature detailing the specific biological activities or the involvement of 2-(1-methylpiperidin-2-yl)ethanol in any signaling pathways. Its primary known biological relevance is as a key intermediate in the synthesis of thioridazine, a phenothiazine antipsychotic that acts as a dopamine D2 receptor antagonist.[2] The pharmacological effects of thioridazine are well-documented, but these cannot be directly attributed to its precursor, 2-(1-methylpiperidin-2-yl)ethanol.

The general effects of ethanol on various intracellular signaling cascades, such as those involving protein kinase A (PKA), protein kinase C (PKC), and others, have been studied. However, these studies focus on ethanol itself and do not provide information on substituted ethanol compounds like 2-(1-methylpiperidin-2-yl)ethanol.

The logical relationship of 2-(1-methylpiperidin-2-yl)ethanol in the synthesis of thioridazine is illustrated in the following diagram.

Conclusion

2-(1-methylpiperidin-2-yl)ethanol is a valuable chemical intermediate, particularly in the pharmaceutical industry for the synthesis of thioridazine. While its fundamental physicochemical properties are documented, there is a notable gap in the publicly accessible literature regarding detailed experimental protocols for its synthesis and analysis, as well as any intrinsic biological activity. Future research could focus on elucidating these aspects to fully characterize this compound and explore its potential applications beyond its current role as a synthetic precursor. Researchers working with this compound should rely on established methods for similar chemical structures for its handling, analysis, and synthesis, while exercising due caution in the absence of specific validated protocols.

References

A Technical Guide to the Solubility of 1-Methyl-2-Piperidineethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-methyl-2-piperidineethanol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting its solubility based on its physicochemical properties and provides a detailed experimental protocol for accurate determination.

Physicochemical Properties

Understanding the physicochemical properties of 1-methyl-2-piperidineethanol is crucial for predicting its behavior in various organic solvents. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [1] |

| Boiling Point | 79-80 °C at 7 mmHg | |

| Density | 0.984 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4823 | |

| LogP (Predicted) | 0.3 - 1.139 | [2] |

| pKa (Predicted) | 15.15 ± 0.10 | [2] |

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another. 1-Methyl-2-piperidineethanol possesses both polar (hydroxyl group, tertiary amine) and non-polar (piperidine ring, methyl group) characteristics, suggesting a broad solubility range.

Based on its structure, a qualitative prediction of its solubility in common organic solvents is presented below.

| Solvent | Solvent Type | Predicted Solubility | Justification |

| Methanol, Ethanol | Polar Protic | High | The hydroxyl group of 1-methyl-2-piperidineethanol can form hydrogen bonds with alcohol solvents. |

| Acetone, Ethyl Acetate | Polar Aprotic | High | The polar nature of these solvents will interact favorably with the polar functional groups of the solute. |

| Dichloromethane, Chloroform | Moderately Polar | High | These solvents should effectively solvate the entire molecule. |

| Toluene, Benzene | Non-polar Aromatic | Moderate | The piperidine ring and methyl group will have favorable interactions with the aromatic ring. |

| Hexane, Heptane | Non-polar Aliphatic | Low to Moderate | The non-polar hydrocarbon backbone will interact with these solvents, but the polar groups will limit high solubility. |

| Diethyl Ether | Slightly Polar | High | Ether can act as a hydrogen bond acceptor for the hydroxyl group. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of substances. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of 1-methyl-2-piperidineethanol in an organic solvent using the widely recognized shake-flask method.[4][5][6]

1. Materials and Equipment:

-

1-Methyl-2-piperidineethanol (solute)

-

Selected organic solvent

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or NMR)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-methyl-2-piperidineethanol to a series of vials. The presence of undissolved solute is necessary to ensure saturation.[4]

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease shaking and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow for the sedimentation of the excess solute.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID, HPLC-UV).

-

Determine the concentration of 1-methyl-2-piperidineethanol in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

References

- 1. 1-Methyl-2-piperidinemethanol | C7H15NO | CID 89394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-METHYLPIPERIDINE-2-ETHANOL | 533-15-3 [chemicalbook.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to 2-Piperidineethanol, 1-methyl-: Structure, Nomenclature, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-Piperidineethanol, 1-methyl-, a heterocyclic amine of interest in synthetic and medicinal chemistry. This document details its chemical structure, systematic and synonymous nomenclature, and key physicochemical properties. A thorough review of synthetic methodologies is presented, including potential experimental protocols. While recognized as a valuable intermediate in the synthesis of pharmacologically active molecules, this guide also addresses the current lack of publicly available information regarding its specific biological activities and mechanisms of action.

Nomenclature and Structure

Systematic Name: 2-(1-methylpiperidin-2-yl)ethanol[1]

Common Synonyms:

-

1-Methyl-2-piperidineethanol[1]

-

2-(2-Hydroxyethyl)-1-methylpiperidine

-

(1-methyl-2-piperidyl)ethanol

Molecular Formula: C₈H₁₇NO[1][2][3]

Molecular Weight: 143.23 g/mol [1][2][3]

Chemical Structure:

Figure 1: 2D structure of 2-Piperidineethanol, 1-methyl-.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data available for 2-Piperidineethanol, 1-methyl-.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Boiling Point | 82-84 °C @ 19 Torr | [2][3] |

| Density | 0.98 g/cm³ (20 °C) | [2][3] |

| Refractive Index | 1.48 (20 °C) | [2][3] |

| Flash Point | 106 °C | [2][3] |

| pKa | 15.15 ± 0.10 (Predicted) | [2][3] |

| LogP | 0.3-1.139 (25 °C, pH 6-10.4) | [2][3] |

Table 2: Toxicological Data

| Test | Result | Species | Reference(s) |

| LD50 (oral) | 1800 mg/kg | Rabbit | [2][3] |

Synthesis and Experimental Protocols

2-Piperidineethanol, 1-methyl- is primarily synthesized through the N-methylation of 2-piperidineethanol. It can also be formed as a byproduct during the synthesis of 2-piperidineethanol via the catalytic hydrogenation of 2-pyridineethanol, a process where optimization is often required to minimize its formation.[4]

Proposed Synthetic Workflow

The logical workflow for the targeted synthesis of 2-Piperidineethanol, 1-methyl- would involve the N-alkylation of the parent compound, 2-piperidineethanol.

Figure 2: Synthetic approaches to 2-Piperidineethanol, 1-methyl-.

Detailed Experimental Protocol (Proposed)

The following protocol is a generalized procedure for the N-methylation of a secondary amine, adapted for the synthesis of 2-Piperidineethanol, 1-methyl-.

Method: Reductive Amination

This method is often preferred due to its mild conditions and high selectivity.

Materials:

-

2-Piperidineethanol

-

Formaldehyde (37% aqueous solution)

-

Formic acid

-

Sodium hydroxide (for basification)

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 2-piperidineethanol (1.0 equivalent) in a suitable round-bottom flask, add formaldehyde (3.0 equivalents).

-

Carefully add formic acid (5.0 equivalents) to the reaction mixture.

-

Heat the reaction mixture at 85-90 °C for approximately 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, add water to the reaction mixture.

-

Basify the aqueous solution to a pH of approximately 12 using a sodium hydroxide solution.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude 2-Piperidineethanol, 1-methyl- can be further purified by distillation or column chromatography.

Role in Drug Development and Biological Activity

Currently, there is a notable absence of publicly available scientific literature detailing the specific biological activity, pharmacological profile, or mechanism of action of 2-Piperidineethanol, 1-methyl-. Its primary significance in the field of drug development appears to be as a chemical intermediate.

The compound is cited as a useful precursor for the synthesis of more complex molecules, including:

-

Thioridazine intermediates: Thioridazine is an antipsychotic medication.[3]

-

Imidazolopyridines and imidazolopyrazines as SIK kinase inhibitors: Salt-inducible kinases (SIKs) are involved in various physiological processes, and their inhibitors are being investigated for therapeutic potential in areas such as oncology and metabolic diseases.[2][3]

The logical relationship for its use as a building block in drug discovery is illustrated below.

Figure 3: Role as an intermediate in pharmaceutical synthesis.

Conclusion

2-Piperidineethanol, 1-methyl- is a well-characterized chemical compound with established nomenclature and a range of documented physicochemical properties. Its synthesis is achievable through standard organic chemistry methodologies, primarily involving the N-methylation of 2-piperidineethanol. While it serves as a valuable intermediate in the synthesis of various pharmaceutical agents, including potential SIK kinase inhibitors, there is currently no direct evidence of its own biological activity or its interaction with specific signaling pathways. For researchers and professionals in drug development, this compound represents a versatile building block, and further investigation into its pharmacological properties may yet reveal novel therapeutic applications.

References

- 1. 2-Piperidineethanol, 1-methyl- | C8H17NO | CID 98085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-METHYLPIPERIDINE-2-ETHANOL | 533-15-3 [chemicalbook.com]

- 3. N-METHYLPIPERIDINE-2-ETHANOL Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]

The Biological Frontier of N-Methylated Piperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-methylated piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. The addition of a methyl group to the piperidine nitrogen can significantly influence the pharmacological profile of a molecule, altering its potency, selectivity, metabolic stability, and mechanism of action. This technical guide provides an in-depth exploration of the diverse biological activities of N-methylated piperidine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug development in this promising area.

I. Cholinesterase Inhibition: A Key Strategy in Neurodegenerative Diseases

N-methylated piperidine derivatives have emerged as potent inhibitors of cholinesterases, particularly acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a cornerstone in the symptomatic treatment of Alzheimer's disease, as it helps to elevate acetylcholine levels in the brain, thereby improving cognitive function.[1][2]

Quantitative Data: Acetylcholinesterase Inhibition

| Compound/Derivative | Target | IC50 | Reference |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 0.56 nM | Not specified in search results |

| Donepezil (an N-benzylpiperidine derivative) | Acetylcholinesterase (AChE) | 2.9 nM | [1] |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | Acetylcholinesterase (AChE) | 9.68 µM | |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | Butyrylcholinesterase (BChE) | 11.59 µM | |

| 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione | Butyrylcholinesterase (BChE) | 0.72 µM | [3] |

| Semi-synthetic piperidine analogue 7 | Acetylcholinesterase (AChE) | 7.32 µM | [4] |

| Semi-synthetic piperidine analogue 9 | Acetylcholinesterase (AChE) | 15.1 µM | [4] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to measure acetylcholinesterase activity.[5][6]

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

N-methylated piperidine derivative (test compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the test compound by serial dilution in phosphate buffer.

-

Prepare fresh solutions of ATCI and DTNB in phosphate buffer.[5]

-

-

Assay Setup:

-

In a 96-well plate, add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the AChE enzyme solution to the control and test wells.

-

Add 20 µL of the different concentrations of the test compound to the test wells. For the control well, add 20 µL of phosphate buffer.

-

Add 20 µL of DTNB solution to all wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[5]

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound compared to the control.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

-

Signaling Pathway: Cholinergic Neurotransmission in Alzheimer's Disease

Caption: Cholinergic signaling pathway and the inhibitory action of N-methylated piperidine derivatives on AChE.

II. Antimicrobial Activity: Combating Bacterial Resistance

The emergence of multidrug-resistant bacteria presents a significant global health challenge. N-methylated piperidine derivatives have demonstrated promising antimicrobial activities against a range of bacterial strains, making them attractive candidates for the development of new antibiotics.

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| N-methyl-4-piperidone-derived monoketone curcuminoid (R=H) | Streptococcus salivarius | 250-500 | [8] |

| N-methyl-4-piperidone-derived monoketone curcuminoid (R=H) | Lactobacillus paracasei | 250-500 | [8] |

| N-methyl-4-piperidone-derived monoketone curcuminoid (R=H) | Streptococcus mitis | 250-500 | [8] |

| N-methyl-4-piperidone-derived monoketone curcuminoid (R=H) | Streptococcus sanguinis | 250-500 | [8] |

| N-methyl-4-piperidone-derived monoketone curcuminoid (R=3,4,5-OMe) | Lactobacillus paracasei | 250-500 | [8] |

| N-methyl-4-piperidone-derived monoketone curcuminoid (R=3,4,5-OMe) | Streptococcus mitis | 250-500 | [8] |

| N-methyl-4-piperidone-derived monoketone curcuminoid (R=3,4,5-OMe) | Streptococcus sanguinis | 250-500 | [8] |

| N-methyl-4-piperidone-derived monoketone curcuminoid (R=3-F) | Streptococcus mutans | 250-500 | [8] |

| N-methyl-4-piperidone-derived monoketone curcuminoid (R=3-F) | Streptococcus mitis | 250-500 | [8] |

| N-methyl-4-piperidone-derived monoketone curcuminoid (R=3-F) | Streptococcus sanguinis | 250-500 | [8] |

| N-methyl-4-piperidone-derived monoketone curcuminoid (R=3-F) | Streptococcus sobrinus | 250-500 | [8] |

| 2-(thioalkyl)-1H-methylbenzimidazole derivative (3a) | Pseudomonas aeruginosa | 1 | [2] |

| 2-(thioalkyl)-1H-methylbenzimidazole derivative (3a) | Escherichia coli | 1 | [2] |

| 2-(thioalkyl)-1H-methylbenzimidazole derivative (3b) | Pseudomonas aeruginosa | 1 | [2] |

| 2-(thioalkyl)-1H-methylbenzimidazole derivative (3b) | Escherichia coli | 1 | [2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]

Materials:

-

N-methylated piperidine derivative (test compound)

-

Bacterial strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Culture the bacterial strain overnight on an appropriate agar medium.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]

-

Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.[9]

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the diluted compound.

-

Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of N-methylated piperidine derivatives.

III. Cytotoxic and Anticancer Activities

A significant area of research for N-methylated piperidine derivatives is their potential as anticancer agents. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines through diverse mechanisms, including the induction of apoptosis and interference with key signaling pathways involved in cancer cell proliferation and survival.[12][13]

Quantitative Data: Cytotoxicity

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-benzyl Piperidinium | A549 (Lung) | 32.43 | [14] |

| 4-Methyl derivative 31 of N-[omega-(6-methoxynaphthalen-1-yl)alkyl]piperidine | C6 glioma | EC50 = 15.0 | |

| 3,3-Dimethyl derivative 26 of N-[omega-(6-methoxynaphthalen-1-yl)alkyl]piperidine | C6 glioma | EC50 > 25 | |

| N-(3,4-dimethylphenyl)-4-(3-(4-methylpiperazin-1-yl)propoxy)benzamide | A-549 (Lung) | >50 | [15] |

| N-(3,4-dimethylphenyl)-4-(3-(4-methylpiperazin-1-yl)propoxy)benzamide | HCT-116 (Colon) | 10.51 | [15] |

| N-(3,4-dimethylphenyl)-4-(3-(4-methylpiperazin-1-yl)propoxy)benzamide | MIAPaCa-2 (Pancreatic) | 49.50 | [15] |

| N-(4-Bromophenyl)-4-(3-(4-methylpiperazin-1-yl)propoxy)benzamide | A-549 (Lung) | 5.71 | [16] |

| N-(4-Bromophenyl)-4-(3-(4-methylpiperazin-1-yl)propoxy)benzamide | HCT-116 (Colon) | 4.26 | [16] |

| N-(4-Bromophenyl)-4-(3-(4-methylpiperazin-1-yl)propoxy)benzamide | MIAPaCa-2 (Pancreatic) | 31.36 | [16] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17]

Materials:

-

Cancer cell lines

-

Cell culture medium

-

N-methylated piperidine derivative (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Remove the medium and add fresh medium containing various concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration.

-

Signaling Pathway: Potential Anticancer Mechanisms

Caption: Potential anticancer signaling pathways modulated by N-methylated piperidine derivatives.

IV. Conclusion

N-methylated piperidine derivatives represent a versatile and highly valuable class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as cholinesterase inhibitors, antimicrobial agents, and cytotoxic compounds underscores their potential for the development of novel therapeutics for a range of diseases. The addition of a methyl group to the piperidine nitrogen provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules. This technical guide serves as a comprehensive resource for researchers in the field, providing a foundation of quantitative data, detailed experimental protocols, and an understanding of the underlying signaling pathways to guide future discovery and development efforts.

References

- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]

- 3. m.youtube.com [m.youtube.com]

- 4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Signaling pathways responsible for the rapid antidepressant-like effects of a GluN2A-preferring NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cholinergic system during the progression of Alzheimer's disease: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Potential Research Applications of 1-Methyl-2-piperidineethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-piperidineethanol, a piperidine derivative, holds significant potential as a versatile building block in the synthesis of a wide array of biologically active compounds. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous approved drugs.[1][2][3][4][5] This technical guide explores the potential research applications of 1-methyl-2-piperidineethanol, providing a comprehensive overview of its chemical properties, synthesis, and prospective uses in the development of novel therapeutics. We delve into its role as a precursor for synthesizing potent and selective modulators of key biological targets, including vascular endothelial growth factor receptor 2 (VEGFR-2), fibroblast growth factor receptor 1 (FGFR-1), melanin-concentrating hormone receptor 1 (MCH1), gonadotropin-releasing hormone (GnRH) receptor, and GABA-A receptors. This guide aims to equip researchers with the foundational knowledge and detailed methodologies to unlock the full potential of this promising chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-methyl-2-piperidineethanol is crucial for its application in chemical synthesis and drug design. The following table summarizes its key physical and chemical data.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO | [2] |

| Molecular Weight | 129.20 g/mol | [2] |

| CAS Number | 20845-34-5 | [3] |

| Appearance | Liquid | [6] |

| Boiling Point | 79-80 °C at 7 mmHg | [3] |

| Density | 0.984 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.4823 | [3] |

| Flash Point | 81 °C (closed cup) | [3] |

| SMILES | CN1CCCCC1CO | [3] |

| InChI | 1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3 | [2] |

Synthesis of 1-Methyl-2-piperidineethanol

While this guide focuses on the applications of 1-methyl-2-piperidineethanol, a brief overview of its synthesis is relevant. It can be synthesized through various established organic chemistry methods. One common approach involves the N-methylation of 2-piperidineethanol.

Potential Research Applications

The structural features of 1-methyl-2-piperidineethanol, namely the methylated tertiary amine on the piperidine ring and the primary alcohol, make it an attractive starting material for creating diverse chemical libraries for drug discovery.

Inhibitors of Angiogenesis: VEGFR-2 and FGFR-1

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1) are key tyrosine kinase receptors that regulate this process, making them significant targets for anticancer therapies.[2][4] Piperidine-containing compounds have been explored as potent inhibitors of these receptors.

Hypothetical Synthetic Approach: 1-Methyl-2-piperidineethanol can serve as a scaffold to which various aromatic and heterocyclic moieties, known to interact with the ATP-binding site of kinases, can be attached. The ethanol side chain can be functionalized to introduce linkers or additional binding groups.

Antagonists of Melanin-Concentrating Hormone Receptor 1 (MCH1)

The MCH1 receptor, a G-protein coupled receptor (GPCR), is primarily expressed in the brain and is implicated in the regulation of energy homeostasis and mood.[3][7] Antagonists of the MCH1 receptor are being investigated as potential treatments for obesity and anxiety/depression.[8] Several potent MCH1 receptor antagonists feature a piperidine core.

Hypothetical Synthetic Approach: The piperidine ring of 1-methyl-2-piperidineethanol can be incorporated as the central scaffold. The ethanol side chain can be modified to introduce amides or other functional groups that are known to be important for binding to the MCH1 receptor.

Modulators of Gonadotropin-Releasing Hormone (GnRH) Receptor

The GnRH receptor is a key regulator of the reproductive system.[9] Antagonists of the GnRH receptor are used in the treatment of hormone-dependent diseases such as endometriosis and prostate cancer.[10] Many small molecule GnRH antagonists incorporate a piperidine or piperazine moiety.[11][12][13]

Hypothetical Synthetic Approach: 1-Methyl-2-piperidineethanol can be used to construct the core of novel GnRH antagonists. The ethanol group offers a convenient point for elaboration to build the extended structures necessary for potent receptor binding.

Agonists of GABA-A Receptor α3 Subunit

GABA-A receptors are the major inhibitory neurotransmitter receptors in the central nervous system.[14] Modulators of specific GABA-A receptor subunits offer the potential for developing drugs with improved side-effect profiles. For example, agonists selective for the α3 subunit are of interest for their potential anxiolytic effects without the sedation associated with non-selective benzodiazepines.[5][15]

Hypothetical Synthetic Approach: The piperidine ring of 1-methyl-2-piperidineethanol can be used as a scaffold to mimic the GABA structure or to position functional groups that interact with the benzodiazepine binding site on the GABA-A receptor. The ethanol side chain provides a handle for further chemical modification to achieve subtype selectivity.

Experimental Protocols

While specific, detailed experimental protocols for the direct use of 1-methyl-2-piperidineethanol in the synthesis of the aforementioned target classes are not extensively reported in the literature, this section provides generalized synthetic workflows that can be adapted by researchers.

References

- 1. Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors [pharmacia.pensoft.net]

- 2. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Novel MCH1 receptor antagonists: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of piperazinyl heterocyclic antagonists of the gonadotropin releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Small molecule piperazinyl-benzimidazole antagonists of the gonadotropin-releasing hormone (GnRH) receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. [PDF] Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site. | Semantic Scholar [semanticscholar.org]

The Pivotal Role of 1-Methyl-2-piperidineethanol in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-piperidineethanol, a key heterocyclic building block, serves as a critical intermediate in the synthesis of a range of pharmaceutical compounds. Its unique structural features make it an important component in the development of therapeutics, most notably in the production of the antipsychotic drug Thioridazine and as a scaffold for the development of novel Salt-Inducible Kinase (SIK) inhibitors. This technical guide provides an in-depth overview of the synthesis, chemical properties, and pharmaceutical applications of 1-methyl-2-piperidineethanol, complete with detailed experimental protocols, quantitative data, and visual representations of relevant synthetic and signaling pathways.

Introduction

1-Methyl-2-piperidineethanol (CAS No: 533-15-3) is a substituted piperidine derivative that has garnered significant attention in the pharmaceutical industry. Its utility as a versatile intermediate stems from the presence of a reactive secondary alcohol and a tertiary amine within a piperidine ring structure. This combination of functional groups allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of complex molecules with diverse pharmacological activities. This guide will explore the synthesis of 1-methyl-2-piperidineethanol and its subsequent application in the production of Thioridazine, as well as its relevance in the development of SIK inhibitors for various therapeutic areas.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of 1-methyl-2-piperidineethanol is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇NO | --INVALID-LINK-- |

| Molecular Weight | 143.23 g/mol | --INVALID-LINK-- |

| Boiling Point | 82-84 °C at 19 Torr | --INVALID-LINK-- |

| Density | 0.98 g/cm³ (at 20 °C) | --INVALID-LINK-- |

| Refractive Index | 1.48 (at 20 °C) | --INVALID-LINK-- |

| Flash Point | 106 °C | --INVALID-LINK-- |

| pKa | 15.15 ± 0.10 (Predicted) | --INVALID-LINK-- |

| LogP | 0.3-1.139 (at 25 °C and pH 6-10.4) | --INVALID-LINK-- |

Synthesis of 1-Methyl-2-piperidineethanol

The primary synthetic route to 1-methyl-2-piperidineethanol involves the N-methylation of its precursor, 2-piperidineethanol. Two common and effective methods for this transformation are the Eschweiler-Clarke reaction and reductive amination with formaldehyde.

Method 1: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using excess formic acid and formaldehyde.[1][2][3][4][5] The reaction proceeds via reductive amination where formaldehyde forms an iminium ion with the amine, which is then reduced by formic acid. A key advantage of this method is that it does not produce quaternary ammonium salts.[1]

-

Materials:

-

2-Piperidineethanol

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide (for basification)

-

Diethyl ether or other suitable organic solvent (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-piperidineethanol (1.0 equivalent).

-

Add an excess of formaldehyde solution (e.g., 2.5 equivalents) and formic acid (e.g., 2.5 equivalents).

-

Heat the reaction mixture to reflux (typically around 100 °C) and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully basify the mixture with a concentrated solution of sodium hydroxide to a pH greater than 10.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, 3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-methyl-2-piperidineethanol.

-

Purify the crude product by vacuum distillation to yield the pure product.

-

Method 2: Reductive Amination with Formaldehyde and a Reducing Agent

Reductive amination offers an alternative to the Eschweiler-Clarke reaction, where a reducing agent other than formic acid is used. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed for this purpose.[6]

-

Materials:

-

2-Piperidineethanol

-

Formaldehyde (37% aqueous solution)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol or other suitable solvent

-

Acetic acid (to adjust pH)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane or other suitable organic solvent (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

-

Procedure:

-

Dissolve 2-piperidineethanol (1.0 equivalent) in methanol in a round-bottom flask.

-

Add formaldehyde solution (1.1 equivalents) and a catalytic amount of acetic acid to adjust the pH to around 6-7.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

-

Add sodium cyanoborohydride (1.5 equivalents) or sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for several hours (e.g., 4-12 hours), monitoring the reaction by TLC or GC.

-

Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or vacuum distillation.

-

Synthetic Workflow Diagram

Caption: Synthetic routes to 1-methyl-2-piperidineethanol.

Application as a Pharmaceutical Intermediate: Synthesis of Thioridazine

1-Methyl-2-piperidineethanol is a crucial precursor in the synthesis of Thioridazine, a phenothiazine antipsychotic drug.[7][8] The synthesis involves the conversion of 1-methyl-2-piperidineethanol to an alkylating agent, which is then coupled with the phenothiazine core.

Step 1: Synthesis of 2-(2-Chloroethyl)-1-methylpiperidine

The hydroxyl group of 1-methyl-2-piperidineethanol is first converted to a more reactive leaving group, typically a chloride, to facilitate the subsequent alkylation step. This is commonly achieved using thionyl chloride (SOCl₂).

-

Materials:

-

1-Methyl-2-piperidineethanol

-

Thionyl chloride (SOCl₂)

-

Chloroform or other suitable inert solvent

-

Ethanol-ether (for recrystallization)

-

-

Procedure:

-

Dissolve 1-methyl-2-piperidineethanol (1.0 equivalent) in warm chloroform in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Slowly add thionyl chloride (e.g., 2.3 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for 2-3 hours.

-

Cool the reaction mixture to room temperature and evaporate the solvent in vacuo to obtain the crude hydrochloride salt of 2-(2-chloroethyl)-1-methylpiperidine.

-

Recrystallize the crude product from ethanol-ether to obtain the purified 2-(2-chloroethyl)-1-methylpiperidine hydrochloride. A yield of approximately 46% has been reported for the unmethylated analogue.[9]

-

Step 2: Synthesis of Thioridazine

The final step involves the N-alkylation of 2-(methylthio)phenothiazine with 2-(2-chloroethyl)-1-methylpiperidine.

-

Materials:

-

2-(Methylthio)phenothiazine

-

2-(2-Chloroethyl)-1-methylpiperidine hydrochloride

-

Sodium amide (NaNH₂) or another strong base

-

Toluene or xylene as solvent

-

-

Procedure:

-

In a reaction vessel, dissolve 2-(methylthio)phenothiazine in toluene.

-

Add sodium amide to the solution to deprotonate the phenothiazine nitrogen.

-

Add 2-(2-chloroethyl)-1-methylpiperidine (as the free base, generated from the hydrochloride salt) to the reaction mixture.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

-

After cooling, quench the reaction with water.

-

Separate the organic layer, wash with water and brine, and dry over a suitable drying agent.

-

Remove the solvent under reduced pressure to obtain crude Thioridazine.

-

Purify the product by crystallization or column chromatography. A yield of 60% has been reported for a similar synthesis.[10]

-

Thioridazine Synthesis Workflow

Caption: Key steps in the synthesis of Thioridazine.

Role in the Development of SIK Kinase Inhibitors

Beyond its use in established drugs, the piperidine scaffold of 1-methyl-2-piperidineethanol is of significant interest in the development of novel therapeutics, particularly inhibitors of Salt-Inducible Kinases (SIKs). SIKs are a family of serine/threonine kinases (SIK1, SIK2, and SIK3) that play crucial roles in regulating various cellular processes, including metabolism, inflammation, and cell growth.[11][12] Dysregulation of SIK activity has been implicated in a range of diseases such as cancer, metabolic disorders, and inflammatory conditions.[11]

SIK inhibitors function by blocking the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream targets.[11] This modulation of SIK signaling pathways can lead to therapeutic benefits. For instance, SIK inhibition can reduce the production of pro-inflammatory cytokines, making SIK inhibitors promising candidates for treating inflammatory diseases.[12][13]

SIK Signaling Pathway

The SIKs are part of the LKB1-AMPK signaling pathway. LKB1 activates SIKs through phosphorylation.[11] Activated SIKs, in turn, phosphorylate and regulate the activity of downstream targets, including CREB-regulated transcriptional coactivators (CRTCs) and class IIa histone deacetylases (HDACs).[14] By inhibiting SIKs, the phosphorylation of these substrates is reduced, leading to their translocation to the nucleus where they can modulate gene expression. For example, SIK inhibition can lead to an increase in the anti-inflammatory cytokine IL-10 and a decrease in pro-inflammatory cytokines like TNF-α.[12]

Caption: Simplified SIK signaling pathway and the action of SIK inhibitors.

Conclusion

1-Methyl-2-piperidineethanol is a valuable and versatile pharmaceutical intermediate with established applications in the synthesis of Thioridazine and emerging potential in the development of novel SIK kinase inhibitors. Its straightforward synthesis and the reactivity of its functional groups make it an attractive building block for medicinal chemists and drug development professionals. A thorough understanding of its properties and synthetic transformations is crucial for its effective utilization in the creation of new and improved therapeutic agents. The continued exploration of derivatives of 1-methyl-2-piperidineethanol is likely to yield further advancements in various areas of medicine.

References

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 3. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. usiena-air.unisi.it [usiena-air.unisi.it]

- 8. Thioridazine | C21H26N2S2 | CID 5452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. What are SIK inhibitors and how do they work? [synapse.patsnap.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Nuts and bolts of the salt-inducible kinases (SIKs) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Salt inducible kinases: physiology, regulation by cAMP, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of thioridazine from 1-methyl-2-piperidineethanol

An In-depth Technical Guide to the Synthesis of Thioridazine from 1-Methyl-2-piperidineethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of thioridazine, a phenothiazine-based antipsychotic, commencing from the starting material 1-methyl-2-piperidineethanol. This document details the core chemical transformations, experimental protocols, and quantitative data associated with the synthesis, tailored for an audience with a professional background in chemical and pharmaceutical sciences.

Introduction

Thioridazine, chemically known as 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-(methylthio)phenothiazine, is a first-generation antipsychotic drug.[1] While its clinical use has been curtailed due to concerns over cardiac arrhythmias, the synthesis of thioridazine and its derivatives remains of interest for research into new therapeutic agents.[2][3] This guide focuses on a specific and efficient synthetic route starting from 1-methyl-2-piperidineethanol.

The synthesis involves a two-step process:

-

Chlorination: Conversion of 1-methyl-2-piperidineethanol to the reactive intermediate, 2-(2-chloroethyl)-1-methylpiperidine.

-

Alkylation: N-alkylation of 2-(methylthio)phenothiazine with 2-(2-chloroethyl)-1-methylpiperidine to yield the final product, thioridazine.

Synthetic Pathway